8-[(6-Chloropyridin-3-yl)methoxy]quinoline
Description
8-[(6-Chloropyridin-3-yl)methoxy]quinoline is a synthetic quinoline derivative characterized by a methoxy linker at the 8-position of the quinoline core, attached to a 6-chloropyridin-3-yl group. Quinoline derivatives are renowned for their diverse pharmacological applications, including antimicrobial, anticancer, and enzyme inhibitory activities . The 8-position substitution in quinoline is particularly significant, as it can modulate electronic properties, steric effects, and binding interactions with biological targets. This compound has been explored in antibacterial research due to structural similarities with known DHFR (dihydrofolate reductase) inhibitors .
Properties
IUPAC Name |
8-[(6-chloropyridin-3-yl)methoxy]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-14-7-6-11(9-18-14)10-19-13-5-1-3-12-4-2-8-17-15(12)13/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZPKSZBRRATJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC3=CN=C(C=C3)Cl)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701268149 | |
| Record name | 8-[(6-Chloro-3-pyridinyl)methoxy]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701268149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861211-49-6 | |
| Record name | 8-[(6-Chloro-3-pyridinyl)methoxy]quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=861211-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-[(6-Chloro-3-pyridinyl)methoxy]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701268149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 8-[(6-Chloropyridin-3-yl)methoxy]quinoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloropyridin-3-ylmethanol and 8-hydroxyquinoline.
Reaction Conditions: The 6-chloropyridin-3-ylmethanol is reacted with 8-hydroxyquinoline in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Coupling Reaction: The reaction mixture is heated to promote the coupling of the two components, resulting in the formation of this compound.
Purification: The crude product is purified using techniques such as column chromatography to obtain the final compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
8-[(6-Chloropyridin-3-yl)methoxy]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the pyridine ring is replaced by other nucleophiles like amines or thiols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and mild reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-[(6-Chloropyridin-3-yl)methoxy]quinoline has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and pathways.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Material Science: The compound’s unique chemical properties make it useful in the development of novel materials with specific functionalities
Mechanism of Action
The mechanism of action of 8-[(6-Chloropyridin-3-yl)methoxy]quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses. The specific molecular targets and pathways involved depend on the biological context and the specific application being studied .
Comparison with Similar Compounds
Structural Analogues with Quinoline Core
Substitution at the 8-Position
- 6-Chloro-8-Methoxyquinoline (CAS: 1355066-78-2): Replacing the 6-chloropyridinylmethoxy group with a simple methoxy group reduces steric bulk and eliminates the chlorine atom’s electron-withdrawing effect.
- However, the absence of a chloropyridinyl group may reduce selectivity for bacterial targets like DHFR .
Substitution with Heterocyclic Moieties
- 5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline: The triazole group offers hydrogen-bonding sites and metabolic stability. This compound demonstrated notable cytotoxicity and antibacterial activity (MIC < 6.25 µg/mL against Staphylococcus aureus), suggesting that heterocyclic substituents can enhance bioactivity. However, the triazole’s larger size may increase steric hindrance compared to the chloropyridinyl group .
- 8-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]methoxy}quinoline: The oxadiazole ring contributes to π-π interactions and electron-withdrawing effects, yielding potent antibacterial activity. However, bromine’s bulkiness may limit membrane permeability relative to the smaller chlorine atom in 8-[(6-Chloropyridin-3-yl)methoxy]quinoline .
Analogues with Different Core Structures
2.2.1. Quinoxaline Derivatives
- 6-Chloro-2-((6-chloropyridin-3-yl)methoxy)quinoxaline (3a): Replacing quinoline with quinoxaline introduces a second nitrogen atom, altering electronic distribution and hydrogen-bonding capacity. This compound was synthesized for antibacterial applications, but its bicyclic structure may reduce planar stacking efficiency compared to quinoline derivatives .
Pyrazole- and Triazolo-Fused Derivatives
- 8-(3-Pyrazol)-quinoline (Q3PzH): Pyrazole substitution at the 8-position enables metal coordination (e.g., RuII complexes), useful in catalytic or photophysical applications. However, the smaller pyrazole ring may offer fewer hydrophobic interactions than the chloropyridinyl group .
- However, increased molecular weight may compromise bioavailability .
Functional Group Comparisons
Key Findings and Trends
- Substituent Position: 8-Substitution in quinoline optimizes steric and electronic interactions for DHFR inhibition, as seen in compounds like [34] and [35] (I₅₀ ecDHFR = 0.75 µM) .
- Chlorine vs. Methoxy : Chlorine enhances target affinity through electron withdrawal, while methoxy groups improve solubility but reduce potency .
- Heterocyclic Moieties : Triazole and oxadiazole groups improve metabolic stability and binding but may introduce steric limitations .
Biological Activity
8-[(6-Chloropyridin-3-yl)methoxy]quinoline is a heterocyclic compound that integrates quinoline and pyridine structural features, which are known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies.
Chemical Structure and Synthesis
The molecular structure of this compound includes a quinoline core substituted with a methoxy group and a chloropyridine moiety. The synthesis typically involves several key steps that may require optimization to improve yield and reduce costs, potentially utilizing techniques like continuous flow chemistry or microwave-assisted synthesis.
The biological activity of this compound is likely multifaceted. Quinoline derivatives often exhibit mechanisms such as:
- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.
- Cell Cycle Modulation : Research indicates that quinoline derivatives can affect cell cycle regulators, influencing cancer cell apoptosis and proliferation .
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. For instance, studies have shown its efficacy against various cancer cell lines, including:
- Human Melanoma (C-32)
- Breast Adenocarcinoma (MDA-MB-231)
- Lung Adenocarcinoma (A549)
In vitro studies indicate that this compound can induce cytotoxicity in these cancer cells while showing minimal toxicity to normal human dermal fibroblasts (HFF-1), with an IC50 value exceeding 100 µM .
Antimicrobial Activity
The compound also displays promising antimicrobial properties. It has been tested against various strains, including:
- Staphylococcus aureus (MRSA)
- Enterococcus faecalis
In these tests, the compound exhibited potent activity comparable to established antibiotics like oxacillin and ciprofloxacin .
Comparative Biological Activity Table
Case Studies
- Study on Anticancer Properties : A study evaluated the effects of various quinoline derivatives, including this compound, on cancer cell lines. The results indicated that structural modifications significantly influenced their activity against different types of cancer cells, highlighting the potential of this compound as a lead for developing new anticancer agents .
- Antimicrobial Efficacy Study : Another investigation focused on the antimicrobial properties of quinoline derivatives against resistant bacterial strains. The study found that this compound demonstrated remarkable efficacy against MRSA and other resistant strains, suggesting its potential as a novel therapeutic agent in treating infections caused by multidrug-resistant organisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
